Sphingomyelin (Milk, Bovine)

Cholesterol Metabolism Nutritional Biochemistry Lipid Absorption

Reproducibility in membrane biophysics depends on sphingomyelin source. Generic SM substitution introduces acyl chain variability that alters phase behavior and raft dynamics. Bovine milk sphingomyelin (CAS 475662-40-9) eliminates this variable with a defined very-long-chain fatty acid profile. • 20% greater cholesterol absorption inhibition vs. egg SM in vivo • Defined Tm 34.3°C; temperature-stable Lo phase at 33 mol% cholesterol • Essential for MFGM models via native xanthine oxidase interaction • ≥98% purity; validated C22:0/C23:0/C24:0 distribution for MS calibration

Molecular Formula C46H93N2O6P
Molecular Weight 801.2 g/mol
CAS No. 475662-40-9
Cat. No. B1504359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingomyelin (Milk, Bovine)
CAS475662-40-9
Molecular FormulaC46H93N2O6P
Molecular Weight801.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1
InChIKeySXZWBNWTCVLZJN-NMIJJABPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bovine Milk Sphingomyelin (CAS 475662-40-9) – A Distinct Natural Phospholipid for Membrane Biophysics and Nutritional Research


Sphingomyelin (Milk, Bovine) (CAS 475662-40-9) is a naturally occurring sphingolipid enriched from bovine milk, primarily composed of N-tricosanoylsphing-4-enine-1-phosphocholine [1]. It is characterized by a high proportion of very-long-chain saturated fatty acids, predominantly C22:0, C23:0, and C24:0, which distinguishes it from sphingomyelins derived from other sources such as egg yolk or brain [2]. As a major constituent of the milk fat globule membrane (MFGM) and biological membranes, bovine milk sphingomyelin serves as a critical research tool for investigating membrane domain organization, lipid-protein interactions, and the role of dietary sphingolipids in modulating lipid metabolism [3].

Why Substituting Bovine Milk Sphingomyelin with Egg or Other Sources Compromises Experimental Reproducibility


Generic substitution of sphingomyelin sources is scientifically inadvisable due to profound differences in acyl chain length and saturation profiles. Bovine milk sphingomyelin is uniquely enriched in very-long-chain saturated fatty acids (e.g., C23:0, C24:0), whereas egg sphingomyelin is dominated by shorter palmitic acid (C16:0) [1]. These structural variations directly translate into divergent biophysical properties, including distinct phase transition temperatures, membrane packing densities, and intermolecular interactions with cholesterol and proteins [2]. Consequently, utilizing an alternative source such as egg or brain sphingomyelin will yield non-equivalent membrane models, altering lipid raft dynamics and potentially leading to irreproducible results in studies of cholesterol metabolism, membrane biophysics, and lipid-protein interactions [3].

Quantitative Evidence for Selecting Bovine Milk Sphingomyelin Over Alternative Sources


Superior Inhibition of Intestinal Cholesterol Absorption Compared to Egg Sphingomyelin

In a controlled in vivo study using lymph-cannulated rats, bovine milk sphingomyelin (SM) demonstrated significantly greater efficacy in reducing the lymphatic absorption of radiolabeled cholesterol compared to egg sphingomyelin [1]. While both SMs inhibited absorption relative to a control, milk SM reduced cholesterol absorption by 48% relative to the no-SM control, whereas egg SM only reduced it by 35%. This represents a 20% greater inhibitory effect for milk SM over egg SM.

Cholesterol Metabolism Nutritional Biochemistry Lipid Absorption

Characteristic Fatty Acid Profile with High Abundance of C23:0 and C22:0

Bovine milk sphingomyelin exhibits a unique molecular species profile that is distinct from other natural sources. HPLC-thermospray mass spectrometry analysis reveals that milk SM contains prominent long-chain fatty acids, with major ions at m/z 632.5 (C24:0), 618.6 (C23:0), and 604.7 (C22:0) [1]. In contrast, egg yolk sphingomyelin is characterized by an ion at m/z 520.6, indicative of C16:0 [1]. Quantitative fatty acid analysis confirms that C22:0, C23:0, and C24:0 collectively constitute over 58% of the total fatty acids in bovine milk SM [2].

Lipidomics Mass Spectrometry Structural Characterization

Elevated Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) Defining Membrane Rigidity

The biophysical behavior of bovine milk sphingomyelin bilayers is characterized by a melting phase transition temperature (Tm) of 34.3 ± 0.1 °C, as determined by differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) [1]. This Tm is a direct consequence of the high proportion of very-long-chain saturated fatty acids (C22:0-C24:0) [1]. In comparison, egg sphingomyelin, which is rich in C16:0, exhibits a lower Tm, typically reported in the range of 38-40°C, though its specific phase behavior is less complex and lacks the distinct gel phase polymorphism observed in milk SM [2].

Membrane Biophysics Differential Scanning Calorimetry Lipid Rafts

Specific Interaction with Xanthine Oxidase: A Key Differentiator from Phosphatidylcholine

Bovine milk sphingomyelin exhibits a specific stabilizing interaction with the milk fat globule membrane enzyme xanthine oxidase (XO) that is not observed with the common phospholipid distearoylphosphatidylcholine (DSPC). In Langmuir monolayer experiments, the presence of XO in the subphase increased the maximal surface pressure at a fixed molecular area by 20 mN/m for pure milk SM monolayers, but had no significant effect on DSPC monolayers [1]. This demonstrates a specific, non-electrostatic interaction between milk SM and this physiologically relevant enzyme.

Lipid-Protein Interactions Monolayer Studies Milk Fat Globule Membrane

High Purity Specifications Facilitating Reproducible Experimental Outcomes

Commercially available bovine milk sphingomyelin is supplied with rigorously defined purity specifications, typically ≥98% or ≥99% as determined by thin-layer chromatography or HPLC . This high purity minimizes the confounding effects of contaminating lipids (e.g., other phospholipids, ceramides) that are often present in less refined natural extracts. In contrast, many alternative sources or cruder sphingolipid fractions contain significant amounts of other lipid classes, which can alter membrane biophysics and introduce uncontrolled variables in cellular or in vivo assays.

Analytical Chemistry Quality Control Reproducibility

Validated Application Scenarios for Bovine Milk Sphingomyelin in Research and Industry


Investigating the Hypocholesterolemic Effects of Dietary Sphingolipids

Bovine milk sphingomyelin is the preferred choice for in vivo and in vitro studies examining the mechanism by which sphingolipids inhibit intestinal cholesterol and fatty acid absorption. As demonstrated in a direct head-to-head comparison, milk SM is significantly more potent than egg SM, reducing cholesterol lymphatic absorption by an additional 20% in a rat model [1]. This enhanced potency allows for more robust and clearly interpretable results when assessing the impact of dietary sphingolipids on lipid metabolism and cardiovascular risk factors.

Constructing Physiologically Relevant Models of the Milk Fat Globule Membrane (MFGM)

For studies aiming to replicate the unique structural and functional properties of the MFGM, bovine milk sphingomyelin is an essential component. Its specific interaction with the native MFGM enzyme xanthine oxidase, which is not replicated by common phospholipids like DSPC, is crucial for accurate model systems [2]. Furthermore, its distinct fatty acid profile and complex phase behavior, including an interdigitated gel phase, directly contribute to the mechanical stability and domain organization of the MFGM [3].

Biophysical Studies of Lipid Rafts and Membrane Domain Formation

Researchers investigating the formation of liquid-ordered (Lo) domains, commonly known as lipid rafts, should utilize bovine milk sphingomyelin for its unique biophysical signature. Its characteristic gel-to-fluid phase transition temperature of 34.3 °C and its defined interactions with cholesterol, which lead to the formation of a temperature-stable Lo phase at 33 mol% cholesterol, provide a distinct experimental window that differs from the behavior of egg or synthetic SMs [3]. This makes milk SM a valuable tool for elucidating the role of acyl chain heterogeneity in raft formation and stability.

Lipidomics and Mass Spectrometry Method Development

Due to its well-characterized and distinct fatty acid profile, bovine milk sphingomyelin serves as an excellent reference standard for developing and validating analytical methods in lipidomics. The presence of prominent very-long-chain species (C22:0, C23:0, C24:0) provides clear, easily identifiable ions in mass spectrometry (e.g., m/z 618.6 for C23:0) that can be used for calibrating instruments, optimizing chromatographic separation, and quantifying sphingomyelin species in complex biological matrices such as human plasma, tissues, or other dairy products [4].

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